An In-depth Technical Guide to Methyl 3-(methylsulfonyl)benzoate
An In-depth Technical Guide to Methyl 3-(methylsulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Methyl 3-(methylsulfonyl)benzoate (CAS No: 22821-69-8). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines confirmed identification data with proposed experimental protocols for its synthesis and predicted spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in this compound and its potential applications. While direct biological activity data for Methyl 3-(methylsulfonyl)benzoate is not available, the known biological activities of structurally related methyl sulfonyl benzoate derivatives, such as antimicrobial and anticancer properties, suggest that this compound may also warrant further investigation.
Chemical Identity and Physical Properties
Methyl 3-(methylsulfonyl)benzoate is an organic compound containing both a methyl ester and a methyl sulfonyl functional group attached to a benzene ring at the meta position.
Table 1: Chemical Identification
| Identifier | Value | Source |
| Chemical Name | Methyl 3-(methylsulfonyl)benzoate | N/A |
| CAS Number | 22821-69-8 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀O₄S | [1][2][4] |
| Molecular Weight | 214.24 g/mol | [1][2] |
| Purity | ≥ 97% | [2] |
Table 2: Physical Properties (Predicted and Experimental)
| Property | Value | Notes |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. | Based on the structure |
Synthesis Protocols
Synthesis via Fischer Esterification of 3-(methylsulfonyl)benzoic acid
This method involves the acid-catalyzed esterification of 3-(methylsulfonyl)benzoic acid with methanol.
Experimental Protocol:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(methylsulfonyl)benzoic acid (1 equivalent).
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Add an excess of methanol (e.g., 10-20 equivalents) to the flask.
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-(methylsulfonyl)benzoate.
Synthesis via Oxidation of Methyl 3-(methylthio)benzoate
This route involves the preparation of the precursor, methyl 3-(methylthio)benzoate, followed by its oxidation to the desired sulfone.
Step 1: Synthesis of Methyl 3-(methylthio)benzoate
A plausible method for this step is the esterification of 3-(methylthio)benzoic acid with methanol, following a similar procedure to that described in section 2.1.
Step 2: Oxidation to Methyl 3-(methylsulfonyl)benzoate
Experimental Protocol:
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Dissolve methyl 3-(methylthio)benzoate (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath.
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Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), in portions, while maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
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Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pure Methyl 3-(methylsulfonyl)benzoate.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for Methyl 3-(methylsulfonyl)benzoate is currently available in public databases. The following are predicted spectral characteristics based on the known values for similar structures.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (4H, multiplet) around δ 7.5-8.5 ppm. Methyl ester protons (3H, singlet) around δ 3.9 ppm. Methyl sulfonyl protons (3H, singlet) around δ 3.1 ppm. |
| ¹³C NMR | Carbonyl carbon around δ 165 ppm. Aromatic carbons between δ 125-140 ppm. Methyl ester carbon around δ 53 ppm. Methyl sulfonyl carbon around δ 44 ppm. |
| IR (Infrared) | Strong C=O stretch (ester) around 1720 cm⁻¹. Strong S=O stretches (sulfonyl) around 1320 and 1150 cm⁻¹. C-O stretch (ester) around 1250 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 214. Fragmentation may show loss of the methoxy group (-OCH₃, m/z = 183) and the methylsulfonyl group (-SO₂CH₃, m/z = 135). |
Biological Activity
There is no specific information available regarding the biological activity of Methyl 3-(methylsulfonyl)benzoate. However, various derivatives of methylsulfonyl benzothiazoles have been reported to exhibit promising antimicrobial and anticancer activities.[1][2] Additionally, other related benzenesulfonamide derivatives have been investigated as potential antimicrobial agents.[3] These findings suggest that the methylsulfonyl benzoate scaffold may be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is required to evaluate the biological profile of Methyl 3-(methylsulfonyl)benzoate.
Safety Information
Conclusion
Methyl 3-(methylsulfonyl)benzoate is a chemical compound with confirmed identity but limited publicly available experimental data. This guide has provided a summary of its known properties and has proposed detailed protocols for its synthesis, which can be valuable for researchers aiming to prepare and study this molecule. The predicted spectroscopic data can aid in its characterization. While its biological activity remains to be explored, the known activities of related compounds suggest that it could be a molecule of interest for further investigation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3-(methylsulfonyl)benzoate | C9H10O4S | CID 6432252 - PubChem [pubchem.ncbi.nlm.nih.gov]
